![molecular formula C16H22N2O3 B1299085 4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid CAS No. 436088-56-1](/img/structure/B1299085.png)
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid
Overview
Description
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid is a compound that is likely to possess a complex structure involving a piperidine ring, which is a common feature in various pharmacologically active compounds. Although the specific compound is not directly studied in the provided papers, similar compounds with piperidine moieties have been synthesized and analyzed for their biological activities and molecular properties. For instance, compounds with piperidinecarboxylic acid structures have been evaluated for their activity at NMDA receptors and anticonvulsant activity . Additionally, vibrational spectra and molecular docking studies have been performed on related piperidinyl compounds to predict their biological activities .
Synthesis Analysis
The synthesis of related piperidine-containing compounds involves various chemical reactions to introduce the desired functional groups into the piperidine ring. For example, the synthesis of 4-(phosphonoalkyl)-2-piperidinecarboxylic acids includes the attachment of phosphonoalkyl or phosphonoalkenyl groups to the piperidine nucleus . The synthesis process is typically confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using X-ray diffraction, which provides precise information about the geometrical parameters of the compound . Computational methods such as density functional theory (DFT) calculations are also used to predict the optimal molecular structure and compare it with experimental data [3, 4].
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on the functional groups attached to the piperidine ring. The reactivity of these compounds can be studied through molecular electrostatic potential (MEP) analysis, which identifies regions of the molecule that are prone to electrophilic or nucleophilic attack . The stability of the molecule and charge delocalization can be analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as their vibrational wavenumbers, HOMO and LUMO energies, and thermodynamic parameters, can be investigated using spectroscopic techniques and quantum chemical methods [2, 3]. These properties are crucial for understanding the behavior of the compound under different conditions and its potential interactions with biological targets [2, 3].
Scientific Research Applications
Differentiation Agents in Leukemic Cells :
- Piperazine derivatives of butyric acid, similar in structure to 4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid, have shown potential as differentiation agents in human leukemic cells. Studies have demonstrated their effectiveness in inducing differentiation and inhibiting the growth of erythroleukemia and myeloid leukemia cells (Gillet et al., 1997).
Antibacterial Activity :
- Certain piperidine-containing compounds have been synthesized and screened for their antibacterial properties. These studies reveal the potential of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Activity :
- Research has explored the use of piperidine analogs, related to 4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid, as antipsychotic agents and for their affinity for dopamine and serotonin receptors, indicating potential applications in cancer treatment (Raviña et al., 2000).
Synthesis of Piperidine Derivatives :
- Research has been conducted on the synthesis of novel piperidine derivatives, highlighting the chemical versatility and pharmaceutical potential of these compounds (Acharya & Clive, 2010).
Antituberculosis Activity :
- Studies on thiazole-aminopiperidine hybrid analogues have shown promise in designing novel inhibitors for Mycobacterium tuberculosis, suggesting the utility of piperidine derivatives in combating tuberculosis (Jeankumar et al., 2013).
Anticonvulsant Agents :
- Piperidyl indanone derivatives have been synthesized and evaluated for their anticonvulsant activity, indicating the potential use of piperidine-based compounds in treating seizure disorders (Siddiqui et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-oxo-5-(2-piperidin-1-ylanilino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(9-6-10-16(20)21)17-13-7-2-3-8-14(13)18-11-4-1-5-12-18/h2-3,7-8H,1,4-6,9-12H2,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIUZXLKVSGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356345 | |
Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Piperidin-1-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
436088-56-1 | |
Record name | 5-Oxo-5-[[2-(1-piperidinyl)phenyl]amino]pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-5-[2-(piperidin-1-yl)anilino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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